In Vivo Deamidation Stability
FTISADTSK demonstrates complete stability across pH 7.0–8.5 during tryptic digestion, whereas the CDR-located peptide IYPTNGYTR undergoes rapid deamidation at pH ≥7.5 [1]. In vitro, this deamidation leads to a substantial overestimation of deamidated product concentrations in plasma, and in patients, deamidation accounts for up to 25% of total trastuzumab after months of treatment [1].
| Evidence Dimension | pH Stability (deamidation susceptibility during tryptic digestion) |
|---|---|
| Target Compound Data | Stable at pH 7.0–8.5; no detectable deamidation |
| Comparator Or Baseline | IYPTNGYTR: Unstable at pH ≥7.5; undergoes deamidation |
| Quantified Difference | FTISADTSK stable; IYPTNGYTR deamidates with increasing rate above pH 7.5 |
| Conditions | In vitro tryptic digestion of trastuzumab in plasma at 37°C for 3 h; pH varied from 7.0 to 8.5 [1] |
Why This Matters
Procurement of FTISADTSK ensures accurate quantification of total trastuzumab, avoiding the 25-37% bias introduced by using a CDR peptide like IYPTNGYTR.
- [1] Bults P, Bischoff R, Bakker H, Gietema JA, van de Merbel NC. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma. Anal Chem. 2016;88(3):1871-1877. View Source
